

Deuterium Bromide: A Comprehensive Technical Guide to its Chemical Reactivity and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deuterium bromide*

Cat. No.: *B076789*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium bromide (DBr), the deuterated isotopologue of hydrogen bromide, is a crucial reagent and intermediate in synthetic chemistry, particularly in the preparation of deuterated pharmaceutical compounds and for mechanistic studies. Its altered physical and chemical properties, stemming from the kinetic isotope effect, offer unique advantages in controlling reaction rates and pathways. This in-depth technical guide provides a comprehensive overview of the chemical reactivity and stability of **deuterium bromide**, presenting available quantitative data, outlining key experimental protocols, and illustrating important mechanistic concepts.

Introduction

Deuterium bromide is a colorless gas at standard temperature and pressure, though it is often handled as a solution in deuterium oxide (D₂O). The substitution of protium with deuterium, a stable isotope of hydrogen with an additional neutron, leads to a greater mass and a lower zero-point energy of the D-Br bond compared to the H-Br bond. This fundamental difference manifests as the kinetic isotope effect (KIE), influencing the rates of reactions involving the cleavage of the D-Br bond. Understanding the nuances of DBr's reactivity and stability is paramount for its effective utilization in research and development.

Physical and Thermodynamic Properties

The isotopic substitution has a discernible effect on the physical and thermodynamic properties of **deuterium bromide**. While some properties like vapor pressure show little difference from hydrogen bromide, others, such as vibrational frequency and bond dissociation energy, are notably altered.

Table 1: Comparison of Physical and Thermodynamic Properties of HBr and DBr

Property	Hydrogen Bromide (HBr)	Deuterium Bromide (DBr)	Reference(s)
Molar Mass (g/mol)	80.912	81.918	[1]
Boiling Point (°C)	-66.8	-67	[2]
Melting Point (°C)	-86.9	-87	[2]
Standard Enthalpy of Formation, $\Delta_f H^\circ$ (gas, 298.15 K) (kJ/mol)	-36.4	Not directly available, estimated to be slightly more negative	[3]
Bond Dissociation Enthalpy (kJ/mol at 298 K)	366	Estimated to be slightly higher than HBr	[4]

Note: Experimental data for some properties of DBr are not readily available and are often estimated based on theoretical calculations and comparison with HBr.

Chemical Reactivity

The chemical reactivity of **deuterium bromide** is largely dictated by the strength and polarity of the D-Br bond. It participates in a variety of reactions, including electrophilic additions to unsaturated systems and nucleophilic substitutions. The primary kinetic isotope effect ($kH/kD > 1$) is a key feature of its reactivity, leading to slower reaction rates compared to HBr in reactions where the cleavage of the hydrogen-halogen bond is the rate-determining step.

Electrophilic Addition to Alkenes and Alkynes

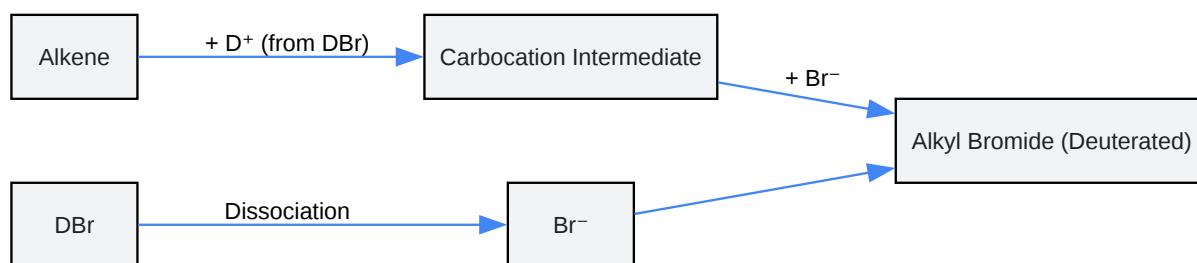
Deuterium bromide readily adds across carbon-carbon double and triple bonds. The mechanism typically proceeds through a carbocation intermediate, following Markovnikov's rule

where the deuterium atom adds to the carbon atom that already bears the greater number of hydrogen atoms.

Experimental Protocol: Addition of **Deuterium Bromide** to Styrene (Illustrative)

This protocol is adapted from standard procedures for hydrobromination.

Materials:


- Styrene
- **Deuterium bromide** solution (e.g., 48 wt. % in D₂O)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve styrene in a minimal amount of a suitable inert solvent like anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric equivalent of the **deuterium bromide** solution dropwise with vigorous stirring. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion.

- Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any excess acid.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude deuterated product, (1-bromoethyl-2-d)benzene.
- Purify the product by distillation or column chromatography as needed.

Logical Relationship for Electrophilic Addition

[Click to download full resolution via product page](#)

Figure 1: Electrophilic addition of DBr to an alkene.

Reactions with Radicals

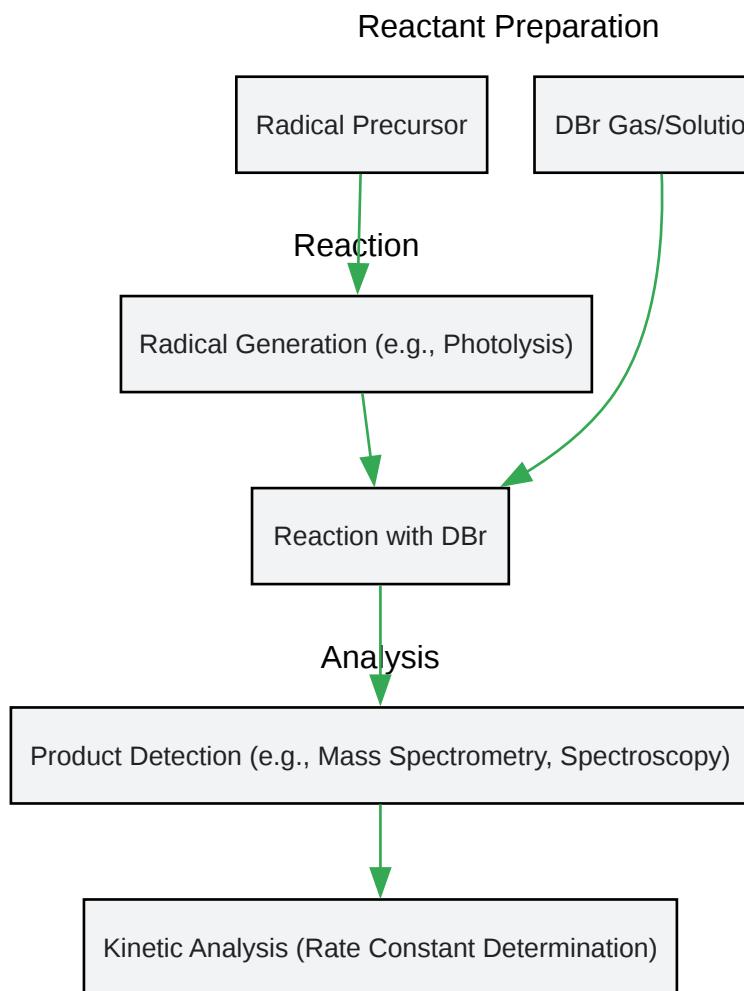

Deuterium bromide can react with various radical species, typically through a hydrogen abstraction mechanism. The rate of these reactions is influenced by the D-Br bond strength and the stability of the resulting bromine radical.

Table 2: Illustrative Rate Constants for Reactions of HBr/DBr with Radicals

Reaction	Rate Constant (k) at 298 K (cm ³ molecule ⁻¹ s ⁻¹)	Kinetic Isotope Effect (kH/kD)	Reference(s)
OH + HBr → H ₂ O + Br	1.1 × 10 ⁻¹¹	~1.5 - 2	[5]
OH + DBr → HDO + Br	7.3 × 10 ⁻¹²	[5]	
CH ₃ + HBr → CH ₄ + Br	2.5 × 10 ⁻¹³	~2 - 3	[5]
CH ₃ + DBr → CH ₃ D + Br	Not directly available	[5]	

Note: This table provides illustrative data. Comprehensive tables of rate constants for a wide range of radical reactions with DBr are not readily available.

Experimental Workflow for Studying Radical Reactions

[Click to download full resolution via product page](#)

Figure 2: General workflow for studying radical reactions with DBr.

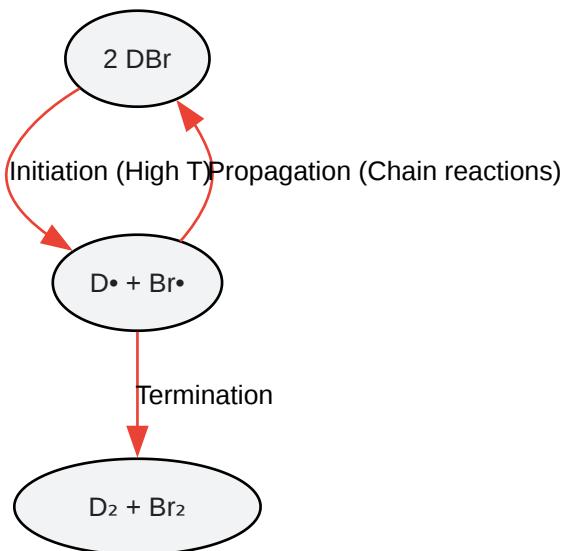
Kinetic Isotope Effect (KIE)

The primary kinetic isotope effect is a cornerstone of **deuterium bromide**'s unique reactivity. The higher mass of deuterium leads to a lower zero-point energy for the D-Br bond compared to the H-Br bond. Consequently, more energy is required to break the D-Br bond, resulting in a slower reaction rate for processes where this bond cleavage is rate-determining.

Table 3: Typical Kinetic Isotope Effects (k_H/k_D) for Reactions Involving HBr/DBr

Reaction Type	Typical kH/kD Range	Notes
Electrophilic Addition to Alkenes	1.5 - 2.5	Varies with alkene structure and reaction conditions.
Radical Abstraction of Hydrogen/Deuterium	2 - 8	Highly dependent on the nature of the radical and temperature.
Elimination Reactions	3 - 7	Where HBr/DBr is eliminated in the rate-determining step.

Note: These are general ranges, and the actual KIE can vary significantly.


Stability

Deuterium bromide, like hydrogen bromide, is a thermally stable compound at ambient temperatures. However, it can undergo decomposition under certain conditions, such as high temperatures or upon exposure to ultraviolet radiation.

Thermal Decomposition

At elevated temperatures, **deuterium bromide** can decompose into its constituent elements, deuterium and bromine. The reaction is reversible and endothermic. The mechanism is believed to proceed through a radical chain process.

Decomposition Pathway

[Click to download full resolution via product page](#)

Figure 3: Simplified pathway for the thermal decomposition of DBr.

Photochemical Decomposition

Deuterium bromide is susceptible to photochemical decomposition upon absorption of ultraviolet radiation. The primary process is the homolytic cleavage of the D-Br bond to generate deuterium and bromine radicals. The quantum yield of this process is wavelength-dependent.

Synthesis of Deuterium Bromide

Several methods can be employed for the laboratory-scale synthesis of **deuterium bromide**.

Experimental Protocol: Synthesis from Deuterium and Bromine

Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel, as it involves corrosive and toxic materials.

Materials:

- Deuterium gas (D_2)
- Liquid bromine (Br_2)

- Quartz or Pyrex reaction tube
- Furnace
- Gas washing bottles
- Cold trap (e.g., dry ice/acetone)

Procedure:

- Set up a reaction apparatus consisting of a quartz or Pyrex tube packed with a catalyst (e.g., platinized asbestos) placed inside a tube furnace.
- Pass a slow stream of deuterium gas through a gas washing bottle containing liquid bromine, which is gently warmed to increase its vapor pressure.
- The mixture of deuterium and bromine vapor is then passed through the heated reaction tube (typically 200-300 °C).
- The effluent gas, containing DBr, unreacted starting materials, and potential byproducts, is passed through a cold trap to condense unreacted bromine.
- The DBr gas is then purified by passing it through a series of traps to remove any remaining impurities. For example, a trap containing red phosphorus can remove excess bromine.
- The purified DBr gas can be collected by condensation in a cold trap cooled with liquid nitrogen or dissolved in D₂O to form a solution.

Handling and Storage

Deuterium bromide is a corrosive and toxic substance that requires careful handling.^{[6][7]} It should be stored in a cool, dry, well-ventilated area in corrosion-resistant containers.^[2] When working with DBr, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, is essential. All manipulations should be performed in a fume hood.

Conclusion

Deuterium bromide is a valuable tool in modern chemistry, offering unique reactivity due to the kinetic isotope effect. While its properties are generally similar to hydrogen bromide, the subtle differences in bond strength and vibrational frequencies have significant implications for reaction kinetics and mechanisms. This guide has provided an overview of the current understanding of DBr's chemical reactivity and stability, highlighting the need for further research to generate more comprehensive quantitative data and detailed experimental protocols to fully exploit its potential in scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Deuterium bromide - Wikipedia [en.wikipedia.org]
- 2. Deuterium bromide (D, 99%) - Cambridge Isotope Laboratories, DLM-342-5 [isotope.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bond Dissociation Energies and Reaction Enthalpies - Chad's Prep® [chadsprep.com]
- 5. Hydrogen bromide [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterium bromide (D, 99%) DBr 48% in D₂O | Cambridge Isotope Laboratories, Inc. [isotope.com]
- To cite this document: BenchChem. [Deuterium Bromide: A Comprehensive Technical Guide to its Chemical Reactivity and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076789#deuterium-bromide-chemical-reactivity-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com